Superior Acidic Stability of (Diphenylmethoxy)trimethylsilane (DPMS) Ethers Over TBDMS Ethers
The diphenylmethylsilyl (DPMS) protecting group derived from (diphenylmethoxy)trimethylsilane demonstrates a critical orthogonality advantage over the common tert-butyldimethylsilyl (TBS) protecting group. Under specific acidic conditions, a DPMS ether remained completely stable while a TBS ether was quantitatively cleaved [1]. This selectivity is a result of the unique electronic and steric contributions of the diphenylmethyl substituents on silicon. The precise quantitative extent of the cleavage for both groups under these conditions is documented in the primary literature, establishing DPMS as a superior choice for synthetic sequences requiring acid-stable silyl protection alongside acid-labile TBS groups.
TBS ether: cleaved under same conditions
| Evidence Dimension | Acidic stability and chemoselective deprotection |
|---|---|
| Target Compound Data | DPMS ether: Remained intact (stable) [1] |
| Comparator Or Baseline | TBDMS (TBS) ether: Cleaved [1] |
| Quantified Difference | Orthogonal stability; DPMS stable, TBS cleaved under identical acidic conditions. |
| Conditions | Acidic deprotection conditions (precise conditions detailed in J. Org. Chem. 1987, 52, 165-168). |
Why This Matters
This orthogonality enables complex, multi-step syntheses where selective deprotection of a TBS group is required in the presence of an acid-stable DPMS-protected alcohol, a strategy not possible with TMS or TIPS alone.
- [1] Scilit. Fragment from: Denmark, S. E.; Hammer, R. P.; Weber, E. J.; Habermas, K. L. Diphenylmethylsilyl Ether (DPMS): A Protecting Group for Alcohols. J. Org. Chem. 1987, 52 (1), 165–168. View Source
